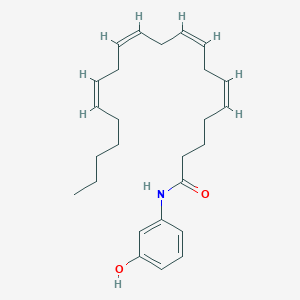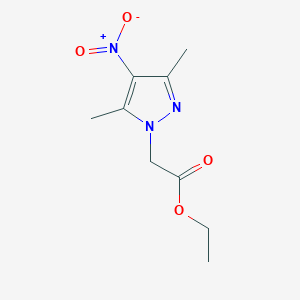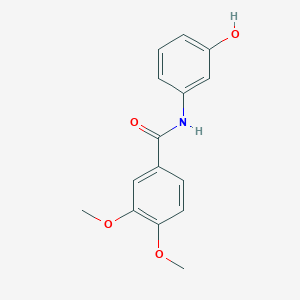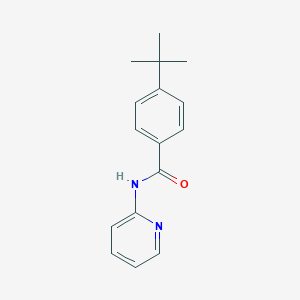
4-tert-butyl-N-pyridin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-pyridin-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are widely used in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
4-tert-butyl-N-pyridin-2-ylbenzamide works by inhibiting the activity of various kinases involved in immune cell signaling. Specifically, 4-tert-butyl-N-pyridin-2-ylbenzamide inhibits the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine receptor signaling, respectively. By inhibiting these kinases, 4-tert-butyl-N-pyridin-2-ylbenzamide can modulate immune cell function and reduce inflammation.
Biochemische Und Physiologische Effekte
4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cell malignancies, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-tert-butyl-N-pyridin-2-ylbenzamide is its specificity for BTK, ITK, and TXK. This specificity allows for the modulation of immune cell function without affecting other kinases, reducing the risk of off-target effects. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in preclinical studies, making it a promising candidate for further development.
One of the limitations of 4-tert-butyl-N-pyridin-2-ylbenzamide is its relative novelty, with limited clinical data available. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action may not be effective in all diseases, limiting its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for the development of 4-tert-butyl-N-pyridin-2-ylbenzamide. One potential application is in the treatment of autoimmune disorders, where the modulation of immune cell function may be beneficial. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide may have applications in the treatment of inflammatory diseases, where the reduction of pro-inflammatory cytokines may be beneficial. Finally, further research is needed to fully understand 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide involves several steps, including the reaction of 4-aminopyridine with 4-tert-butylbenzoyl chloride to yield 4-tert-butyl-N-pyridin-2-ylbenzamide. The compound is then purified using column chromatography to obtain the final product. The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-pyridin-2-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Eigenschaften
CAS-Nummer |
349407-91-6 |
|---|---|
Produktname |
4-tert-butyl-N-pyridin-2-ylbenzamide |
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
QBIUSEXCAPEVCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



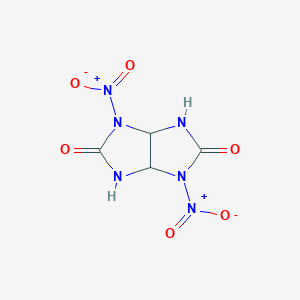
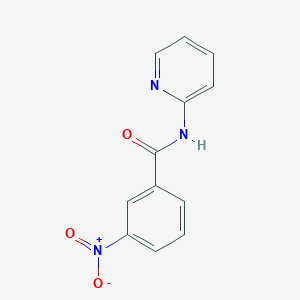
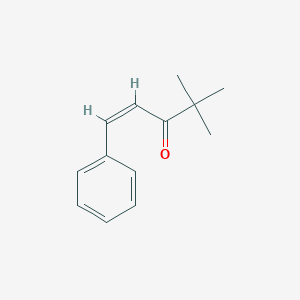
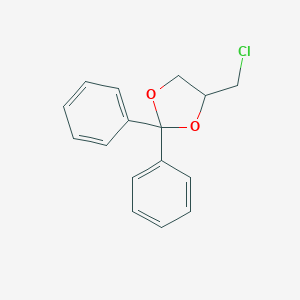
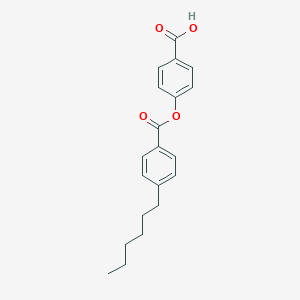
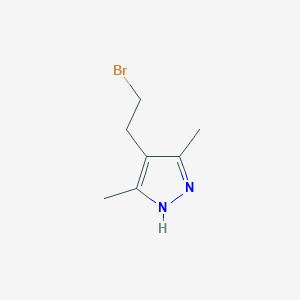
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
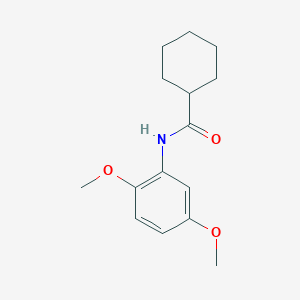
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
